molecular formula C10H14BrCl2NO B5296100 2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5296100
M. Wt: 315.03 g/mol
InChI Key: REFRGOHSKOORRF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further linked to an ethylethanamine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the bromination and chlorination of phenol to obtain 4-bromo-2-chlorophenol . This intermediate is then reacted with ethylethanamine under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. It is believed to act as an allosteric modulator of ion channels and receptors, binding to specific sites on these proteins and inducing conformational changes that alter their activity. This modulation can result in various biochemical and physiological effects, such as the inhibition of certain enzymes or the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride stands out due to its specific combination of bromine and chlorine atoms on the phenoxy group, which imparts unique reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFRGOHSKOORRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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